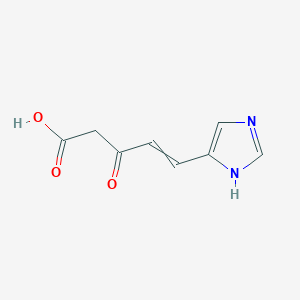

5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

512848-73-6 |

|---|---|

Molekularformel |

C8H8N2O3 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid |

InChI |

InChI=1S/C8H8N2O3/c11-7(3-8(12)13)2-1-6-4-9-5-10-6/h1-2,4-5H,3H2,(H,9,10)(H,12,13) |

InChI-Schlüssel |

VUSZMGVLWNMIAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC=N1)C=CC(=O)CC(=O)O |

Herkunft des Produkts |

United States |

Physical and chemical properties of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid

This guide provides an in-depth technical analysis of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid , a specialized diketide intermediate relevant to polyketide synthase (PKS) research and synthetic medicinal chemistry.[1]

Executive Summary & Compound Identity

5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid is a functionalized

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid |

| Synonyms | 5-(Imidazol-4-yl)-3-oxo-4-pentenoic acid; Urocanoylacetic acid |

| Molecular Formula | |

| Molecular Weight | 180.16 g/mol |

| Key Substructures | Imidazole (amphoteric), Enone (electrophilic), |

Physicochemical Properties

The physical behavior of this molecule is dominated by its zwitterionic potential and tautomeric equilibria .[1]

Acid-Base Profile & Solubility

The molecule possesses two primary ionizable groups, creating distinct charge states depending on pH.[1]

-

Carboxylic Acid (

): The terminal carboxyl group deprotonates first.[1] At physiological pH (7.4), this group is anionic ( -

Imidazole Nitrogen (

): The "pyridine-like" nitrogen on the imidazole ring can accept a proton.[1] Below pH 6, the molecule exists largely as a cationic species (or zwitterion if

Solubility Matrix:

-

pH < 4: High solubility (Cationic form).[1]

-

pH 4.5 – 6.0: Minimum solubility (Isoelectric point region, potential for precipitation).[1]

-

pH > 7: High solubility (Anionic form).[1]

Spectroscopic Characteristics (UV/Vis)

The conjugated system spans from the imidazole ring through the alkene to the ketone carbonyl.[1]

- : Predicted at 305–315 nm (Bathochromic shift relative to urocanic acid's 277 nm due to extended conjugation with the ketone).[1]

-

Molar Extinction Coefficient (

): Estimated

Stability & Tautomerism

-

Keto-Enol Tautomerism: The 1,3-dicarbonyl system (C3 ketone and C1 carboxyl) exists in equilibrium with its enol forms.[1] The enol form is stabilized by conjugation with the C4-C5 double bond, forming a "pseudo-aromatic" chelated ring system.[1]

-

Decarboxylation Risk: Like all

-keto acids, this compound is thermally unstable.[1] Heating or acidic conditions facilitate spontaneous decarboxylation to form 4-(1H-imidazol-5-yl)but-3-en-2-one (Urocanoylacetone).[1]-

Storage Requirement:

or lower, preferably as a salt (e.g., sodium or ammonium salt) to inhibit the decarboxylation mechanism.[1]

-

Synthesis & Production Protocols

Synthesis of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid requires strategies that avoid harsh conditions which trigger decarboxylation.[1]

Method A: Biomimetic Thioester Hydrolysis (Enzymatic/Chemical)

This method mimics the biosynthetic pathway where a CoA-linked starter unit is extended.[1]

-

Starter Unit: Urocanoyl-CoA (or N-acetylcysteamine thioester).[1]

-

Condensation: Reaction with Malonyl-CoA catalyzed by a Type III PKS (e.g., engineered Curcumin Synthase or Chalcone Synthase).[1]

-

Hydrolysis: Enzymatic release of the free acid.[1]

Method B: Lithium Enolate Condensation (Chemical Synthesis)

A scalable laboratory route utilizing the Claisen-type condensation of an activated acid derivative with a malonate equivalent.[1]

Protocol:

-

Activation: Convert Urocanic acid to Urocanoyl chloride or Urocanoyl imidazolide using thionyl chloride or CDI (Carbonyldiimidazole).[1] Note: Protect imidazole NH with a trityl or Boc group to prevent side reactions.[1]

-

Enolate Formation: Generate the lithium enolate of mono-tert-butyl malonate using LDA (Lithium Diisopropylamide) in THF at

.[1] -

Acylation: Add the activated Urocanoyl species to the enolate solution. Stir at

for 1 hour, then warm to -

Deprotection: Treat the intermediate (

-keto ester) with Trifluoroacetic acid (TFA) in DCM.[1] This cleaves the tert-butyl ester and the imidazole protecting group simultaneously.[1] -

Isolation: Immediate precipitation or purification via preparative HPLC (Acidic buffer) to isolate the

-keto acid.[1]

Reactivity & Mechanistic Pathways[1]

The molecule's reactivity is defined by three electrophilic/nucleophilic sites, making it a "chameleon" intermediate.[1]

Diagram: Reactivity & Degradation Pathways[1]

Caption: Primary reactivity pathways including thermal degradation (red), heterocyclic synthesis (green), and enzymatic extension (yellow).[1][2]

Mechanism of Action in Research

-

Enzyme Inhibition: The compound acts as a transition-state analog for enzymes processing

-unsaturated fatty acids or histidine metabolites.[1] -

Michael Addition: The C4-C5 double bond is highly activated by the C3 ketone.[1] Thiols (e.g., Glutathione) or amine nucleophiles can attack C5, disrupting the conjugation.[1] This property is relevant for designing covalent inhibitors targeting cysteine proteases.[1]

Handling & Safety Protocols

Due to the compound's chemical instability, strict handling procedures are required to maintain integrity.[1]

Storage & Stability Protocol

-

Lyophilization: Store as a lyophilized powder, preferably as the sodium or ammonium salt .[1] The free acid is autocatalytic for decarboxylation.[1]

-

Temperature: Maintain at

for short term (<1 month) and -

Solvent Choice:

Safety Data (Predicted)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

-

Bioactivity Warning: As a Michael acceptor, it may act as a sensitizer.[1] Use standard PPE (gloves, goggles) and handle in a fume hood.[1]

References

-

Katsuyama, Y., et al. (2010).[1] Structural and Biochemical Elucidation of Mechanism for Decarboxylative Condensation of β-Keto Acid by Curcumin Synthase. Journal of Biological Chemistry. Link

- Validates the stability and reactivity of 5-aryl-3-oxopent-4-enoic acids as PKS substr

-

Austin, M. B., & Noel, J. P. (2003).[1] The Chalcone Synthase Superfamily of Type III Polyketide Synthases. Natural Product Reports. Link

- Provides foundational mechanisms for the extension of starter units like urocan

-

Wakimoto, T., et al. (2011).[1] Furanosteroid Antibiotic Biosynthesis: A Type III PKS Pathway. Nature Chemical Biology. Link

- Discusses the handling of labile diketide intermedi

Sources

In silico prediction of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid bioactivity

Title: In Silico Bioactivity Profiling of the Imidazole-Enone Scaffold: A Technical Guide to Characterizing 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic Acid

Executive Summary

This technical guide outlines a rigorous computational framework for predicting the bioactivity of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid . This molecule represents a "privileged scaffold" in medicinal chemistry, combining a metal-binding imidazole headgroup with a reactive

Unlike standard non-covalent inhibitors, this molecule presents a dual-modality mechanism:

-

Reversible Recognition: Metal chelation (Zn²⁺, Fe²⁺) via the imidazole ring.

-

Irreversible Inhibition: Covalent Michael addition at the C5 position by nucleophilic cysteine residues.

This guide deviates from standard docking protocols to incorporate covalent docking , pKa-dependent tautomer enumeration , and reactive metabolite modeling .

Part 1: Chemical Ontology & Ligand Preparation

The bioactivity of imidazole derivatives is strictly governed by protonation states and tautomerism. Standard ligand preparation often fails to generate the specific reactive species required for this scaffold.

Structural Deconvolution

The molecule consists of a 3-oxopent-4-enoic acid chain attached to the C5 position of an imidazole ring.

-

SMILES: OC(=O)CC(=O)C=Cc1cncn1 (Neutral form)

-

Reactivity Profile: The C4-C5 alkene is conjugated with the C3 ketone, making C5 (attached to imidazole) highly electrophilic (Michael Acceptor).

Protocol: Advanced Ligand Preparation

Objective: Generate biologically relevant ionization states and tautomers at pH 7.4.

-

Tautomer Generation: The imidazole ring exists in two tautomeric forms (

-H and -

Ionization:

-

Imidazole: pKa

6.0–7.0. At pH 7.4, it is predominantly neutral but -

Carboxylic Acid: pKa

4.5. At pH 7.4, it is fully deprotonated (anionic). -

Net Charge: Predominantly -1 (anionic), with a minor zwitterionic species.

-

-

Conformational Sampling: The C4=C5 double bond restricts rotation, but the C1-C2 and C2-C3 bonds are rotatable. Use a low-mode search to generate conformers.

Recommended Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

Part 2: Target Identification (Inverse Docking)

Since this is a specific intermediate, we must identify potential biological targets using "Target Fishing" or "Inverse Docking" (docking one ligand against thousands of protein structures).

The "Dual-Warhead" Hypothesis

We filter targets based on the molecule's chemical features:

-

Filter A (Metalloproteins): Search for pockets containing Zn²⁺ (e.g., HDACs, MMPs) where the imidazole can coordinate.

-

Filter B (Cysteine Proteases): Search for pockets with a catalytic cysteine accessible to the enone warhead (e.g., Cathepsins, Caspases).

Protocol: Consensus Target Prediction

Run the SMILES string through the following validated algorithms to generate a confidence-ranked target list.

| Tool | Algorithm Type | Specific Utility |

| SwissTargetPrediction | Shape Screening / 2D Similarity | Identifies targets based on known ligands with similar imidazole-enone motifs. |

| PharmMapper | Pharmacophore Mapping | Matches the 3D electrostatic features against the PDB ligand database. |

| Sea (Similarity Ensemble Approach) | ECFP4 Fingerprints | Predicts off-target effects by comparing to drug databases (ChEMBL). |

Data Output Interpretation:

-

High Probability Hits: Histidine ammonia-lyase (due to structural similarity to urocanic acid), Histone Deacetylases (HDACs), and Cysteine Proteases.

Part 3: Covalent Docking & Mechanism Validation

Standard docking (AutoDock Vina) is insufficient because it treats the interaction as non-covalent. You must model the formation of a covalent bond between the protein's Cysteine-SH and the ligand's C5 position.

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation in bioactivity prediction: non-covalent binding vs. covalent modification.

Caption: Dual-mechanism bioactivity pathway showing the divergence between metal chelation (reversible) and Michael addition (irreversible) targets.[1][2][3][4][5][6]

Protocol: Covalent Docking (CovDock)

Software: AutoDock 4 (with flexible side chains) or Schrödinger CovDock.

-

Define the Reaction:

-

Nucleophile: Cysteine Thiol (-SH).

-

Electrophile: Ligand C5 (Beta-carbon of the enone).

-

Reaction Type: Michael Addition.

-

-

Grid Generation: Center the grid on the catalytic cysteine of the predicted target (from Part 2).

-

Constraint: Set a distance constraint (

) between the ligand C5 and the sulfur atom of the cysteine. -

Scoring: The score must include the internal energy of the formed bond. A high docking score without the covalent constraint is a false negative.

Part 4: ADMET & Physicochemical Profiling

The carboxylic acid tail significantly impacts the pharmacokinetic profile. We must predict if this molecule can cross cell membranes to reach intracellular targets (like HDACs) or if it remains extracellular.

Quantitative Data Summary

Calculate these descriptors to assess "Drug-Likeness" (Lipinski's Rule of 5).

| Property | Value (Predicted) | Interpretation |

| Molecular Weight | ~180.16 g/mol | Highly favorable (Fragment-like). |

| LogP (Octanol/Water) | 0.2 – 0.8 | Hydrophilic. Good solubility, potential permeability issues. |

| TPSA (Topological Polar Surface Area) | ~80 Ų | < 140 Ų suggests good intestinal absorption. |

| pKa (Acidic) | ~4.5 | Fully ionized in blood; requires transporters (e.g., MCTs) for cell entry. |

| Blood-Brain Barrier (BBB) | No | Too polar/charged to cross passively. |

Critical Insight: The free acid is likely a substrate for Monocarboxylate Transporters (MCTs) . If the target is intracellular, check for MCT expression in the target tissue.

Part 5: Molecular Dynamics (MD) Stability

To validate the "pose" generated in Part 3, we run a short MD simulation. This confirms that the non-covalent complex is stable long enough for the slow covalent reaction to occur.

Workflow Diagram

Caption: Standard Molecular Dynamics workflow for validating ligand-protein complex stability prior to covalent bond formation.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å, the docking pose is unstable, and the covalent reaction is unlikely to occur.

-

Distance Monitoring: Plot the distance between Ligand-C5 and Cysteine-S over time. It must remain within 4-5 Å (the "reaction capture radius").

References

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Covalent Docking Strategies: Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015). Theory and applications of covalent docking in drug discovery: merits and pitfalls. Molecules, 20(2), 1984–2000. Link

-

Imidazole Bioactivity: Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340–437. Link

-

Michael Acceptors in Drug Design: Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via the Thia-Michael Addition Reaction. Journal of Medicinal Chemistry, 60(3), 839–885. Link

Sources

Thermodynamic Solubility and Preformulation Profiling of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The transition of a novel molecular entity from discovery to viable pharmaceutical formulation hinges on a rigorous understanding of its physicochemical boundaries. 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid (CAS: 512848-73-6) presents a unique preformulation challenge. Characterized by an extended conjugated system—comprising an imidazole ring, an alkene, a ketone, and a terminal carboxylic acid—this molecule exhibits classic amphoteric behavior.

This technical guide delineates the thermodynamic solubility profile of this compound across aqueous and organic solvent systems. By anchoring our protocols in first-principles physical chemistry and self-validating experimental designs, we provide a definitive framework for navigating the zwitterionic lattice dynamics that dictate its solubility.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid, we must first deconstruct its molecular architecture:

-

The Imidazole Ring (Basic): Acts as both a hydrogen-bond donor and acceptor. The conjugate acid of the imidazole nitrogen typically exhibits a

near 6.0. -

The Carboxylic Acid (Acidic): A strong hydrogen-bond donor/acceptor with a typical

ranging from 4.0 to 4.5. -

The 3-oxopent-4-enoic Backbone: Provides structural rigidity through extended

-conjugation, promoting planar stacking in the solid state.

The Zwitterionic Lattice Effect

Because the molecule contains both an acidic and a basic functional group, it is amphoteric. As established in foundational preformulation literature, "A drug which is either amorphous or zwitterions, will be soluble in both acidic and alkaline medium" [1]. At its isoelectric point (pI

In the solid state, these zwitterions form a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions. Overcoming this lattice energy requires a solvent capable of providing massive enthalpy of solvation. Consequently, the intrinsic solubility (

The Aqueous pH-Solubility Profile

Determination of a complete pH-solubility profile is an essential prerequisite during the pre-formulation stage to define the compound's biopharmaceutical classification [2]. For 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid, the solubility curve is distinctly U-shaped.

-

Acidic Media (pH < 4.0): The carboxylic acid is protonated (neutral), and the imidazole ring is protonated (cationic). The net positive charge induces electrostatic repulsion between solute molecules, disrupting the crystal lattice and driving the molecule into the aqueous phase via ion-dipole interactions.

-

Basic Media (pH > 6.0): The imidazole is neutral, and the carboxylic acid is deprotonated (anionic). Similar to the acidic extreme, the net negative charge maximizes aqueous solubility.

Figure 1: pH-dependent ionization pathway of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid.

Solubility in Organic Solvents

When formulating for toxicology studies or early-stage assays, relying solely on pH manipulation is often insufficient. Organic solvents interact with the molecule through different mechanisms. The selection of a solvent must account for the need to disrupt the strong intermolecular hydrogen bonding of the imidazole-carboxylate network.

Table 1: Estimated Solubility Profile across Solvent Classes

| Solvent Category | Representative Solvent | Dielectric Constant ( | Solvation Mechanism | Relative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; effectively disrupts the zwitterionic lattice without requiring ionization. | High (>20 mg/mL) |

| Polar Protic | Methanol (MeOH) | 33.0 | Acts as H-bond donor/acceptor; provides partial lattice disruption but competes with internal zwitterion bonds. | Moderate (1-5 mg/mL) |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Relies on weak van der Waals forces; completely unable to overcome the high lattice energy. | Very Low (<0.1 mg/mL) |

| Aqueous (pI) | Water (pH 5.0) | 80.1 | High polarity, but lacks the specific H-bond disruption capability to overcome the neutral zwitterion state. | Low (Intrinsic |

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and fail to account for the solid-state packing of the API. Therefore, thermodynamic solubility—the "saturation shake-flask" method—is the gold standard, as it reflects the true equilibrium between the solution-phase and the solid-phase polymorph [3].

The following protocol is designed as a self-validating system . It ensures that the solubility value obtained is not artificially skewed by in-situ salt formation, polymorphic transformation, or chemical degradation during the assay.

Step-by-Step Methodology

-

Media Preparation: Prepare standard USP buffers ranging from pH 1.2 to 10.0. Ensure buffer capacity is sufficient (at least 50 mM) to resist pH shifts upon addition of the ionizable API.

-

Excess Solid Addition: Weigh approximately 10-20 mg of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid into glass HPLC vials. Add 1.0 mL of the respective buffer or organic solvent. A visible suspension must remain; if the solid dissolves completely, add more API until saturation is visually confirmed.

-

Thermal Equilibration: Seal the vials and place them in an orbital shaker at 300 RPM. The solubility should ideally be measured at two temperatures: 4°C (to assess physical stability and storage conditions) and 37°C (to support biopharmaceutical evaluation) [4]. Equilibrate for 48 to 72 hours. Expert Insight: The extended timeframe is critical for this molecule to allow any metastable amorphous domains to crystallize into the most thermodynamically stable polymorph.

-

Phase Separation: Centrifuge the suspensions at 10,000

g for 15 minutes at the assay temperature. Filter the supernatant through a 0.22 -

Supernatant Analysis:

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection typically around 254 nm due to the conjugated enone system).

-

Final pH Check (Critical): Measure the pH of the filtrate. Amphoteric drugs can drastically alter the pH of unbuffered or weakly buffered solutions. The solubility value must be plotted against the final equilibrium pH, not the initial buffer pH.

-

-

Solid-State Verification (Self-Validation): Recover the residual solid from the centrifuge pellet. Analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the buffer ions (e.g., phosphate or chloride) formed a less soluble salt with the protonated imidazole, the XRPD pattern will change. The solubility measured would then be of the salt, not the free zwitterion.

Figure 2: Self-validating shake-flask protocol for thermodynamic solubility determination.

Formulation Implications & Next Steps

Understanding the solubility constraints of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid dictates downstream formulation strategies:

-

Salt Selection: If aqueous solubility at physiological pH (7.4) is inadequate for intravenous administration, synthesizing a sodium or potassium salt (targeting the carboxylic acid) is recommended over a hydrochloride salt, as the local pH in the diffusion layer of an acidic salt may precipitate the zwitterion.

-

Co-Solvency: For liquid formulations, incorporating H-bond accepting co-solvents (like PEG 400 or Propylene Glycol) will be necessary to disrupt the zwitterionic interactions and stabilize the API in solution.

References

- Preformulation Studies - BS Publications. BS Publications.

- Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.

- Dissolution and Solubility. ResearchGate.

- Preformulation - AWS. Amazon Web Services.

The Tautomeric Landscape of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic Acid: A Structural and Methodological Guide

Executive Summary

For researchers and drug development professionals targeting histidine metabolism or polyketide synthase pathways, understanding the dynamic structural states of intermediate metabolites is critical. 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid is a highly conjugated, bifunctional molecule characterized by two distinct, interacting tautomeric systems: the annular tautomerism of the imidazole heterocycle and the keto-enol tautomerism of the

Because tautomers present fundamentally different hydrogen-bonding interfaces and steric profiles to enzyme active sites, treating this molecule as a single static structure leads to flawed pharmacophore modeling. This whitepaper provides an in-depth mechanistic analysis of its four-state tautomeric network and establishes a self-validating analytical methodology for characterizing these states in solution and solid phases.

Structural Biology & The Tautomeric Network

The structural complexity of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid arises from the cross-talk between two proton-transfer equilibria.

Annular Tautomerism (The Imidazole Ring)

The imidazole ring undergoes rapid intermolecular and intramolecular proton exchange between its two nitrogen atoms (N1 and N3). This relocation of the proton shifts the molecule between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms. In biological systems, the local dielectric constant of an enzyme's active site dictates which tautomer is stabilized, directly impacting the ring's ability to act as a hydrogen bond donor (via the pyrrole-like -NH-) or acceptor (via the pyridine-like -N=)1[1].

Keto-Enol Tautomerism (The -Keto Acid)

The 3-oxopentanoic acid tail introduces a classic keto-enol equilibrium. However, unlike isolated

Fig 1: Four-state tautomeric network of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid.

Quantitative Data: Spectral Markers for Tautomeric States

Standard ¹H NMR at room temperature often fails to resolve these tautomers due to rapid exchange rates that average the signals. To definitively assign the tautomeric ratio, ¹⁵N and ¹³C NMR must be utilized. The large chemical shift window of ¹⁵N (~100 ppm difference between protonated and unprotonated nitrogen) makes it the gold standard for observing annular tautomerism 3[3].

Table 1: Predicted NMR Chemical Shifts for Tautomeric Discrimination

| Tautomeric State | Structural Feature | Expected ¹⁵N Shift (ppm)* | Expected ¹³C Shift (ppm) |

| Keto (Im-4) | C=O (Ketone), N-H at pos 1 | N1 (NH): ~170, N3 (N=): ~250 | C3 (C=O): ~200, C2 (CH₂): ~45 |

| Keto (Im-5) | C=O (Ketone), N-H at pos 1 | N1 (N=): ~250, N3 (NH): ~170 | C3 (C=O): ~200, C2 (CH₂): ~45 |

| Enol (Im-4) | C-OH (Enol), N-H at pos 1 | N1 (NH): ~175, N3 (N=): ~245 | C3 (C-OH): ~165, C2 (=CH): ~90 |

| Enol (Im-5) | C-OH (Enol), N-H at pos 1 | N1 (N=): ~245, N3 (NH): ~175 | C3 (C-OH): ~165, C2 (=CH): ~90 |

*Note: ¹⁵N shifts are referenced to liquid ammonia (0 ppm). The pyrrole-like nitrogen (-NH-) appears upfield (~170 ppm), while the pyridine-like nitrogen (-N=) appears downfield (~250 ppm).

Experimental Methodology: Self-Validating NMR Protocol

To accurately quantify the tautomeric equilibrium without the confounding variable of time-averaged signals, we employ a Variable-Temperature (VT) 2D ¹H-¹⁵N HMBC approach combined with Solid-State CP/MAS NMR.

Causality in Design:

-

Solvent Choice (DMF-d7): The zwitterionic nature of the molecule renders it insoluble in non-polar solvents like CDCl₃. DMF-d7 provides excellent solubility and remains liquid down to 213 K, allowing us to cool the sample sufficiently to slow the proton exchange rate below the NMR coalescence frequency.

-

Pulse Sequence (¹H-¹⁵N HMBC): Direct ¹⁵N observation is impractically slow due to its low natural abundance (0.37%) and negative gyromagnetic ratio. HMBC transfers magnetization from the highly sensitive imidazole protons to the ¹⁵N nucleus, boosting sensitivity by orders of magnitude while simultaneously providing structural connectivity validation.

Step-by-Step Workflow

Step 1: Sample Preparation & Internal Calibration

-

Dissolve 15-20 mg of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid in 600 µL of anhydrous DMF-d7.

-

Add 1 µL of TMS (Tetramethylsilane) as an internal ¹H/¹³C reference, and a sealed capillary of ¹⁵N-labeled nitromethane as an external ¹⁵N reference (set to 380.2 ppm relative to liquid ammonia).

-

Transfer to a high-quality 5 mm NMR tube, flush with dry N₂ gas, and seal to prevent moisture absorption, which accelerates proton exchange.

Step 2: Ambient Temperature Screening

-

Insert the sample into a 500 MHz (or higher) NMR spectrometer.

-

Acquire standard 1D ¹H and ¹³C spectra at 298 K.

-

Validation Check: Look for broad signals in the imidazole region (¹H: 7.0–8.0 ppm) and the C2/C3 carbons. Broadening confirms that the tautomeric exchange rate is comparable to the NMR timescale.

Step 3: Variable-Temperature (VT) ¹H-¹⁵N HMBC Acquisition

-

Gradually lower the probe temperature to 220 K, allowing 15 minutes for thermal equilibration.

-

Re-tune and re-match the probe, and re-shim the magnetic field at 220 K.

-

Set up a 2D ¹H-¹⁵N HMBC experiment optimized for long-range couplings (

and -

Acquire the spectrum.

-

Data Interpretation: At 220 K, the exchange is "frozen." You will observe distinct cross-peaks for the Im-4 and Im-5 tautomers. Integrate the cross-peaks correlating the imidazole C2-H proton to the N1 and N3 nitrogens to determine the exact annular tautomeric ratio.

Step 4: Solid-State Validation (CP/MAS)

-

To determine the innate tautomeric preference without solvent interference, pack 50 mg of the crystalline powder into a 4 mm zirconia rotor.

-

Acquire a ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum at a spinning rate of 10-12 kHz 4[4].

-

Validation Check: The solid-state spectrum will typically reveal a single set of sharp resonances, identifying the single tautomer (usually the highly conjugated enol form) locked within the crystal lattice.

Mechanistic Implications in Biological Systems

The tautomeric state of this molecule is not just an analytical curiosity; it is the primary driver of its biological reactivity. In enzymatic environments, such as those found in type III polyketide synthases (e.g., benzalacetone synthase),

Furthermore, the imidazole ring's specific annular tautomer dictates its interaction with catalytic residues. For instance, interaction with an active-site arginine (which acts as an electron sink) requires the imidazole to adopt the specific tautomeric form that aligns its unprotonated nitrogen (-N=) as a hydrogen bond acceptor 6[6]. Rational drug design targeting these pathways must utilize computational docking models that account for all four tautomeric states, rather than relying on a single, potentially biologically irrelevant, ground-state structure.

References

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: PMC (NIH) URL:[Link]

-

Importance of Time Scale and Local Environment in Electron-Driven Proton Transfer Source: Heriot-Watt University URL:[Link]

-

15N NMR Studies of tautomerism Source: ResearchGate URL:[Link]

-

Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles Source: Semantic Scholar URL:[Link]

-

A structure-based mechanism for benzalacetone synthase from Rheum palmatum Source: PMC (NIH) URL:[Link]

-

1H NMR spectra of (2R)-[3-D]malate obtained from the chemical and... Source: ResearchGate URL:[Link]

Sources

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.hw.ac.uk [pure.hw.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A structure-based mechanism for benzalacetone synthase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Imidazole Scaffold: A Comprehensive Technical Guide to Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as both a proton donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of therapeutic agents.[4][5][6] This in-depth technical guide provides a comprehensive overview of the contemporary landscape of imidazole-based drug discovery. It navigates through the intricate processes of rational design, synthesis, and pharmacological evaluation of novel imidazole derivatives. By integrating field-proven insights with rigorous scientific principles, this guide aims to equip researchers with the knowledge and tools necessary to accelerate the development of next-generation imidazole-based therapeutics.

The Enduring Significance of the Imidazole Moiety in Medicinal Chemistry

The imidazole nucleus is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1][7] It is a fundamental component of the amino acid histidine and the neurotransmitter histamine, highlighting its intrinsic role in physiological processes.[2][4] The versatility of the imidazole ring allows it to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[5][8][9] This has led to the development of a diverse range of clinically successful drugs, such as the antifungal agent ketoconazole, the anti-protozoal metronidazole, and the anti-cancer drug dacarbazine.[9][10][11] The continued exploration of imidazole derivatives is driven by their proven track record and the potential to address unmet medical needs across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][12][13]

Rational Design and Synthesis of Novel Imidazole Derivatives

The journey to discovering new imidazole-based drugs begins with the thoughtful design and efficient synthesis of novel chemical entities. This section delves into the key strategies employed in this critical phase.

Computational Chemistry as a Guiding Force

In modern drug discovery, in silico methods are indispensable for the rational design of new molecules.[14] Computational tools are employed to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of virtual compounds before their synthesis.[15][16]

Key Computational Approaches:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding affinities and interactions.[15][16]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of novel derivatives.[17][18]

-

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of imidazole derivatives, guiding the design of molecules with desired properties.[14][19]

Synthetic Methodologies: Building the Imidazole Core

A variety of synthetic routes have been developed for the construction of the imidazole ring, each offering distinct advantages in terms of efficiency, versatility, and scalability.

Classical and Modern Synthetic Reactions:

-

Debus-Radziszewski Synthesis: This is one of the most traditional methods, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][20]

-

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the imidazole ring.[9]

-

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, to introduce diverse substituents onto the imidazole scaffold.[2][3]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives.[2][3][9]

-

Solvent-Free and Green Chemistry Approaches: In line with the principles of sustainable chemistry, solvent-free and other environmentally friendly methods for imidazole synthesis are gaining prominence.[21][22]

Experimental Protocol: A Representative One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol outlines a general and efficient one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives.

-

Reaction Setup: To a round-bottom flask, add benzil (1 mmol), a substituted aldehyde (1 mmol), and ammonium acetate (2 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[20][23][24]

Pharmacological Evaluation: From In Vitro Screening to In Vivo Efficacy

Once synthesized, novel imidazole derivatives undergo a rigorous series of biological evaluations to determine their therapeutic potential.

In Vitro Screening: Identifying Promising Hits

Initial screening is typically performed using a battery of in vitro assays to assess the biological activity of the compounds against specific targets or in cellular models.

Common In Vitro Assays:

-

Enzyme Inhibition Assays: To determine the inhibitory potency (e.g., IC50 values) of compounds against specific enzymes, such as kinases or cytochrome P450 enzymes.[5][8][25]

-

Cell-Based Assays: To evaluate the effect of compounds on cellular processes like cell viability, proliferation, and apoptosis in relevant cell lines (e.g., cancer cell lines).[12][26][27]

-

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains.[6][20][28]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Studies: Assessing Efficacy and Safety in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in animal models of disease.[29] These studies are crucial for predicting the potential clinical utility of a drug candidate.

Structure-Activity Relationship (SAR) Studies: Optimizing Lead Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity.[12][30] By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties.[30]

Key Principles of SAR:

-

Identification of a Lead Compound: The process begins with a "hit" or "lead" compound that exhibits a desired biological activity.[12]

-

Systematic Structural Modifications: Analogs of the lead compound are synthesized by making systematic changes to different parts of the molecule, such as altering substituents, ring systems, or functional groups.[12]

-

Biological Evaluation: The newly synthesized analogs are then tested in the same biological assays as the lead compound to determine the impact of the structural modifications on activity.[12]

-

Data Analysis and Iteration: The data from the biological evaluation is analyzed to establish a relationship between chemical structure and biological activity. This information is then used to design the next generation of more potent and selective compounds in an iterative cycle.[12]

Data Presentation: Comparative Analysis of Imidazole Derivatives in Anticancer Activity

The following table summarizes the anticancer activity of a hypothetical series of N-1 substituted imidazole derivatives against a human cancer cell line, illustrating a typical SAR study.

| Compound | N-1 Substituent | IC50 (µM) | SAR Insights |

| 1a | -H | >100 | Unsubstituted imidazole shows weak activity. |

| 1b | -CH3 | 55.2 | Small alkyl substitution slightly improves activity. |

| 1c | -Benzyl | 12.8 | Introduction of a bulky, aromatic group significantly enhances potency.[12] |

| 1d | -4-Cl-Benzyl | 8.5 | Addition of an electron-withdrawing group on the benzyl ring further increases activity. |

| 1e | -4-OCH3-Benzyl | 15.3 | An electron-donating group on the benzyl ring slightly reduces activity compared to the chloro-substituted analog. |

Signaling Pathways and Molecular Targets

Understanding the mechanism of action of imidazole derivatives is crucial for their rational development. Many imidazole-based drugs exert their therapeutic effects by modulating specific signaling pathways or interacting with key molecular targets.

-

Antifungal Activity: Many imidazole antifungals, like ketoconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][25]

-

Anticancer Activity: Imidazole derivatives have been shown to target various pathways involved in cancer progression, including kinase signaling pathways (e.g., EGFR, VEGFR), cell cycle regulation, and apoptosis.[8][26] Some derivatives also act as inhibitors of enzymes like histone deacetylases (HDACs).[8]

-

Anti-inflammatory Activity: Certain imidazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways like the p38 MAPK pathway.[5][25]

Visualizations

Workflow for the Discovery of Imidazole Drug Candidates

Caption: A generalized workflow for the discovery and development of new imidazole-based drug candidates.

Mechanism of Action of Imidazole Antifungals

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungal agents.

Structure-Activity Relationship Logic

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. jopir.in [jopir.in]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy | MDPI [mdpi.com]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis [mdpi.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. espublisher.com [espublisher.com]

- 19. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. asianpubs.org [asianpubs.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijsred.com [ijsred.com]

- 27. dovepress.com [dovepress.com]

- 28. jchr.org [jchr.org]

- 29. The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole | Scilit [scilit.com]

- 30. zenodo.org [zenodo.org]

Protocol for the Synthesis of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic Acid

Introduction & Mechanistic Rationale

The synthesis of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid presents a unique challenge in organic chemistry due to the presence of three distinct reactive moieties: an amphoteric imidazole ring, an

As a Senior Application Scientist, it is critical to address the inherent instability of the target molecule. Free

Causality in Experimental Design

-

N-Protection: The acidic N-H proton of the imidazole ring (pKa ~14) will violently quench strong organometallic bases. We utilize a triphenylmethyl (trityl) protecting group. Its massive steric bulk directs protection exclusively to the N1 position, leaving the C4 aldehyde accessible for nucleophilic attack[2]. (Note: Due to annular tautomerism, 1H-imidazol-4-yl and 1H-imidazol-5-yl are chemically equivalent in solution).

-

Dianion Generation (Weiler's Method): To achieve C-C bond formation at the terminal methyl group of ethyl acetoacetate rather than the highly acidic C2 active methylene, we generate a dianion. Initial treatment with Sodium Hydride (NaH) deprotonates the C2 position. Subsequent addition of n-Butyllithium (n-BuLi) deprotonates the C4 position. The resulting C4 carbanion is significantly more nucleophilic due to lower resonance stabilization, ensuring strict regioselectivity during the aldol condensation [1, 3].

-

Controlled Dehydration: The intermediate

-hydroxy-

Chemical Pathway Visualization

Retrosynthetic pathway and forward chemical synthesis of the target molecule.

Quantitative Data & Reaction Parameters

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield |

| 1 | N-Tritylation | TrCl, Et | 25 | 2.0 | 85 - 90% |

| 2 | Dianion Aldol | NaH, n-BuLi, THF | -78 to 0 | 1.5 | 70 - 75% |

| 3 | Dehydration | MsCl, Et | 0 to 25 | 3.0 | 80 - 85% |

| 4a | De-tritylation | TFA, DCM | 25 | 2.0 | 90 - 95% |

| 4b | Saponification | NaOH (aq), THF | 0 | 2.0 | Quantitative |

Experimental Workflow

Step-by-step experimental workflow for the synthesis and isolation process.

Step-by-Step Methodologies

Step 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxaldehyde

-

Preparation: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, dissolve 1H-imidazole-4-carboxaldehyde (10.0 g, 104 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add Triethylamine (Et

N) (21.7 mL, 156 mmol) and stir for 10 minutes. -

Protection: Add Trityl chloride (31.9 g, 114 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir at room temperature (25 °C) for 2 hours [2].

-

Workup: Pour the mixture into 500 mL of ice water. Collect the resulting white precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water followed by cold diethyl ether to remove unreacted Trityl chloride. Dry under high vacuum to afford the protected aldehyde.

Step 2: Generation of Ethyl Acetoacetate Dianion & Aldol Condensation

-

Dianion Formation: In a flame-dried 1 L flask under argon, suspend NaH (60% dispersion in mineral oil, 4.58 g, 114 mmol) in anhydrous THF (200 mL). Cool to 0 °C.

-

Dropwise, add ethyl acetoacetate (14.2 g, 109 mmol). Stir for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 43.6 mL, 109 mmol) over 20 minutes. A distinct color change to pale yellow/orange indicates dianion formation. Stir for an additional 30 minutes at -78 °C[1].

-

Condensation: Dissolve 1-trityl-1H-imidazole-4-carboxaldehyde (31.0 g, ~91 mmol) in anhydrous THF (100 mL) and add it dropwise to the dianion solution over 30 minutes.

-

Quench: Stir at -78 °C for 1 hour, then quench the reaction at -78 °C by adding saturated aqueous NH

Cl (100 mL). Allow to warm to room temperature, extract with Ethyl Acetate (3 x 150 mL), dry over Na

Step 3: Dehydration to the Enone

-

Mesylation: Dissolve the crude

-hydroxy- -

Elimination: Add DBU (16.3 mL, 109 mmol) directly to the reaction mixture. Remove the ice bath and stir at room temperature for 2 hours to facilitate the E2 elimination.

-

Purification: Wash the organic layer with water and brine, dry over Na

SO

Step 4: Deprotection and Isolation of the Sodium Salt

Critical Note: The final saponification must be performed strictly at 0 °C to prevent the thermal decarboxylation of the resulting

-

De-tritylation: Dissolve the purified enone ester in a 1:2 mixture of TFA and DCM (60 mL). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove TFA. Neutralize the residue with saturated NaHCO

and extract with EtOAc to isolate the deprotected ethyl ester. -

Saponification: Dissolve the deprotected ester in THF (50 mL) and cool strictly to 0 °C in an ice-water bath.

-

Slowly add exactly 1.05 equivalents of cold 1.0 M NaOH (aq). Stir vigorously at 0 °C for 2 hours.

-

Isolation: Do not acidify. Immediately freeze the reaction mixture using liquid nitrogen and subject it to lyophilization (freeze-drying) for 48 hours. The product is obtained as sodium 5-(1H-imidazol-5-yl)-3-oxopent-4-enoate , a stable powder suitable for long-term storage at -20 °C.

References

- Aldol Type Condensations of Beta-Keto Ester Dianions. Canadian Journal of Chemistry.

- (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 Principles of Synthesis.

- Synthesis of a Coumarin-Based Analogue of Schweinfurthin F (Dianion Alkylation).

Application Notes and Protocols for Antimicrobial Assays Using 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Imidazole-containing compounds have a rich history in medicinal chemistry, forming the core of numerous antifungal, antibacterial, and antiparasitic drugs.[1][2][3][4][5] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold that can interact with various biological targets.[1] Its derivatives have been shown to exert antimicrobial effects through diverse mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with crucial metabolic enzymes.[1][2]

This document provides a comprehensive guide for the investigation of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid , a novel compound featuring both an imidazole moiety and a reactive 3-oxopent-4-enoic acid side chain. While direct antimicrobial data for this specific molecule is not yet established in the literature, its structural components suggest a promising potential for antimicrobial activity. The keto-enoic acid functional group may contribute to its biological activity, as other keto carboxylic acids and keto esters have demonstrated antimicrobial properties.[6][7][8][9]

These application notes are designed to provide researchers with a robust framework for the systematic evaluation of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid's antimicrobial profile. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[10][11][12][13][14]

Postulated Mechanism of Action

Based on its chemical structure, the antimicrobial activity of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid could be attributed to several potential mechanisms:

-

Disruption of Cell Membrane Integrity: The lipophilic character of the imidazole ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately cell death.[1]

-

Enzyme Inhibition: The imidazole nucleus is known to coordinate with metal ions, which are essential cofactors for many microbial enzymes. Additionally, azole compounds are well-documented inhibitors of cytochrome P450 enzymes, such as lanosterol 14α-demethylase in fungi, which is crucial for ergosterol biosynthesis.[1][15][16]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some imidazole derivatives have been shown to interfere with DNA replication and protein synthesis in bacteria.[2]

-

Michael Addition: The α,β-unsaturated ketone in the 3-oxopent-4-enoic acid moiety is a Michael acceptor. This reactive group can potentially form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in microbial proteins, leading to enzyme inactivation and disruption of cellular functions.

The following diagram illustrates the potential targets for antimicrobial action:

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound. [17][18][19][20][21] Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test microorganisms

-

0.5 McFarland turbidity standard

-

Sterile saline

-

Sterile swabs

-

Calipers or a ruler

Protocol:

-

Disk Preparation:

-

Aseptically impregnate sterile paper disks with a known concentration of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid solution. Allow the solvent to evaporate completely in a sterile environment.

-

Prepare a negative control disk with the solvent (DMSO) only.

-

-

Inoculum Preparation and Plating:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

-

Disk Application:

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Include a positive control disk with a standard antibiotic.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

-

The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

-

| Zone Diameter (mm) | Interpretation |

| > 20 | Susceptible |

| 15-19 | Intermediate |

| < 14 | Resistant |

| Note: These interpretation criteria are illustrative and should be established based on correlation with MIC data. |

Data Interpretation and Reporting

A comprehensive report should include the following:

-

MIC Values: Report the MIC for each microorganism tested. A lower MIC value indicates greater potency.

-

Zone of Inhibition Diameters: Report the diameter of the zones of inhibition for the disk diffusion assay.

-

Controls: Report the results for the positive, negative, and sterility controls to validate the assay.

-

Spectrum of Activity: Summarize the activity of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid against the panel of microorganisms tested (e.g., broad-spectrum, narrow-spectrum).

Troubleshooting

| Problem | Possible Cause | Solution |

| No growth in negative control | Inoculum viability issue or incorrect media | Use a fresh culture and verify media quality. |

| Growth in sterility control | Contamination | Repeat the assay using strict aseptic technique. |

| Inconsistent results | Inaccurate pipetting or inoculum preparation | Calibrate pipettes and ensure consistent McFarland standard preparation. |

| Compound precipitation | Low solubility in aqueous media | Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration is ≤1%. |

Conclusion

The protocols outlined in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid. By systematically determining its MIC and spectrum of activity against a panel of clinically relevant pathogens, researchers can gain valuable insights into its potential as a novel antimicrobial agent. Further studies to elucidate its precise mechanism of action, in vivo efficacy, and toxicity profile will be essential for its continued development.

References

-

Kushwaha, P. M., Pal, V. et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

-

Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

Vardakas, K. Z., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 9(3), 82. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6649. [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Wikipedia. (2024). Disk diffusion test. [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Rusu, A., et al. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Organic Chemistry, 25(13), 1534-1549. [Link]

-

GARDP Revive. (n.d.). Disk diffusion test. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 10-18. [Link]

-

Owolabi, B. J., & Adewole, E. A. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research, 1(1), 1-8. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

rapidmicrobiology. (2025, October 15). Updates to Antimicrobial Resistance Testing in CLSI M100. [Link]

-

Kresken, M., et al. (2016). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 60(4), 2037-2045. [Link]

-

Kim, S. J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

-

Wróblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946. [Link]

-

Gardner, P. R., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 276(11), 7918-7923. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

Kaur, H., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 26(2), 619-626. [Link]

-

Barry, A. L., & Jones, R. N. (1984). In vitro activity of DJ-6783 (a keto carboxylic acid) compared with six other orally administered antimicrobial agents. Antimicrobial Agents and Chemotherapy, 25(6), 775-777. [Link]

-

Kaur, H., et al. (2015). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

-

Rojas-Llanes, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6775. [Link]

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of DJ-6783 (a keto carboxylic acid) compared with six other orally administered antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. nih.org.pk [nih.org.pk]

- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 13. Updates to Antimicrobial Resistance Testing in CLSI M100 [rapidmicrobiology.com]

- 14. EUCAST: EUCAST - Home [eucast.org]

- 15. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazole - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. Disk diffusion test – REVIVE [revive.gardp.org]

Topic: A Multi-Assay Approach for Evaluating the Cytotoxicity of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic Acid

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, known for a wide range of therapeutic activities, including anticancer properties.[1][2] The novel compound, 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid, is a structural analog of urocanic acid (UCA), a natural metabolite of L-histidine found in the stratum corneum of the skin.[3] Urocanic acid, particularly its cis-isomer formed upon UV exposure, is not merely a passive UV filter but an active signaling molecule with immunomodulatory and pro-apoptotic effects.[3][4][5] Studies have shown that cis-UCA can induce apoptosis in various cell types, including melanoma and carcinoma cells, through mechanisms such as intracellular acidification and the generation of reactive oxygen species (ROS).[6][7]

Given the compound's structural similarity to UCA and the established bioactivity of the imidazole moiety, 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid warrants a thorough investigation of its cytotoxic potential. A comprehensive assessment of cytotoxicity is a critical step in early-stage drug discovery, providing essential data on a compound's therapeutic window and potential mechanism of action (MoA).[8][9]

This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for evaluating the cytotoxicity of this novel compound. We move beyond single-endpoint assays to advocate for a multi-parametric approach, enabling researchers to not only quantify cell death but also to elucidate the underlying cellular pathways. Here, we present a suite of validated cell-based assays, complete with detailed protocols and data interpretation strategies, to build a comprehensive cytotoxic profile.

Foundational Concepts: A Strategy for Mechanistic Cytotoxicity Profiling

A single cytotoxicity assay provides a limited snapshot of a compound's effect. For instance, a reduction in metabolic activity could signify cell death, but it could also indicate a cytostatic effect where cells have simply stopped proliferating.[10] To build a trustworthy and detailed picture of a compound's MoA, it is imperative to measure multiple cellular health indicators in parallel.

Our recommended strategy involves a tiered approach:

-

Primary Screening: Assess overall cell viability and membrane integrity to determine the compound's potency (e.g., IC50).

-

Secondary Mechanistic Assays: Based on primary findings, probe specific cell death pathways like apoptosis, oxidative stress, and mitochondrial dysfunction.

The core assays selected for this guide are:

-

Metabolic Viability Assay (MTT): Measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.[11][12]

-

Membrane Integrity Assay (LDH Release): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[8][9]

-

Apoptosis Assay (Caspase-3/7 Activity): Measures the activity of executioner caspases 3 and 7, central regulators of the apoptotic cascade.[6][13]

-

Oxidative Stress Assay (ROS Detection): Detects the presence of reactive oxygen species, which can be a primary cause or a consequence of cytotoxicity.[7]

-

Mitochondrial Health Assay (MMP): Measures the mitochondrial membrane potential, a key indicator of cell health that is often disrupted during the early stages of apoptosis.[9]

Caption: Experimental workflow for cytotoxicity profiling.

Essential Pre-Protocol Considerations

Cell Line Selection

The choice of cell line is critical for generating relevant data. Consider the following:

-

Relevance to Urocanic Acid Biology: Human keratinocyte cell lines (e.g., HaCaT) or melanoma cell lines (e.g., A375, SK-MEL-28) are highly relevant due to the skin-based origin and effects of UCA.[6][12]

-

General Screening: Standard, robust cell lines such as HeLa (cervical cancer) or HEK293 (human embryonic kidney) can be used for initial broad-spectrum cytotoxicity screening.

-

Authentication: Always use authenticated, mycoplasma-free cell lines from a reputable source (e.g., ATCC) to ensure data reproducibility and integrity.

Compound Preparation and Handling

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(1H-imidazol-5-yl)-3-oxopent-4-enoic acid in a suitable solvent like dimethyl sulfoxide (DMSO). Store protected from light at -20°C or -80°C.

-

Solubility: Confirm the compound's solubility in your cell culture medium. Precipitation can lead to inaccurate results.

-

Vehicle Control: The final concentration of the solvent (e.g., DMSO) must be consistent across all treatments and should not exceed a non-toxic level (typically ≤0.5%). A "vehicle control" (medium + solvent) is a mandatory negative control in every experiment.

Experimental Design and Controls

For plate-based assays (typically 96-well format), a robust experimental design is crucial.

-

Untreated Control: Cells cultured in medium alone. This represents 100% viability.

-

Vehicle Control: Cells cultured in medium with the same final concentration of solvent (e.g., DMSO) used for the test compound. This controls for any solvent-induced toxicity.

-

Test Compound: Cells treated with a range of concentrations of the compound (e.g., 8-12 point serial dilutions) to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of the response).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane lysis). This validates that the assay is working correctly.

-

Blank Control: Wells containing cell culture medium but no cells. This is used for background subtraction.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—largely by mitochondrial dehydrogenases—to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials

| Reagent/Material | Example Supplier |

|---|---|

| 96-well flat-bottom plates | Corning |

| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich |

| DMSO (Cell culture grade) | Sigma-Aldrich |

| Plate reader (570 nm) | Any standard reader |

Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare 2X serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the appropriate wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.

-

% Viability Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

IC50 Determination: Plot % Viability vs. log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium when the plasma membrane is compromised. The assay measures LDH activity in the supernatant, which is proportional to the number of necrotic or late apoptotic cells.[9]

Materials

| Reagent/Material | Example Supplier |

|---|---|

| LDH Cytotoxicity Assay Kit | Thermo Fisher, Promega |

| 96-well flat-bottom plates | Corning |

| Plate reader (490 nm) | Any standard reader |

| 10X Lysis Buffer (from kit) | N/A |

Procedure

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

-

Create Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the positive control wells (cells treated with lysis buffer instead of a cytotoxic drug). This provides the 100% LDH release value.

-

Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution (provided in the kit).

-

Measurement: Read the absorbance at 490 nm.

Data Analysis

-

Corrected Absorbance: Subtract the background (medium-only) absorbance from all values.

-

% Cytotoxicity Calculation: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Protocol 3: Caspase-3/7 Glo® Apoptosis Assay

Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. When added to the cell culture, the reagent causes cell lysis, and active caspase-3/7 enzymes cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.

Materials

| Reagent/Material | Example Supplier |

|---|---|

| Caspase-Glo® 3/7 Assay System | Promega |

| White-walled 96-well plates | Corning |

| Luminometer | Any standard plate reader |

Procedure

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, but use white-walled plates suitable for luminescence.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. Mix briefly on an orbital shaker.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the luminescence using a plate luminometer.

Data Analysis

-

Fold Change Calculation: Fold Change = (Luminescence_sample) / (Luminescence_vehicle)

-

Plot Fold Change in Caspase-3/7 activity vs. Compound Concentration.

Data Interpretation & Building a Mechanistic Hypothesis

The power of this approach lies in integrating the data from multiple assays. By comparing the dose-response curves and maximal effects, a clear picture of the cell death mechanism emerges.

Caption: Logic diagram for interpreting multi-assay results.

Integrated Scenarios:

-

Scenario A: Necrotic Cell Death: A potent, dose-dependent decrease in MTT viability is mirrored by a potent, dose-dependent increase in LDH release. Caspase-3/7 activity is minimal or only appears at very high concentrations or late time points. This suggests the compound acts primarily by inducing necrosis, causing rapid loss of membrane integrity.

-

Scenario B: Apoptotic Cell Death: A potent decrease in MTT viability is observed alongside a strong, dose-dependent increase in Caspase-3/7 activity. LDH release is minimal, especially at early time points and at concentrations around the IC50. This is the classic signature of apoptosis.

-

Scenario C: Oxidative Stress-Mediated Apoptosis: In addition to the profile in Scenario B, you observe a significant, early increase in intracellular ROS levels. This suggests that the compound may be inducing apoptosis via an oxidative stress pathway, a mechanism previously reported for cis-urocanic acid.[7] Further investigation with mitochondrial membrane potential (MMP) assays would be warranted to confirm the involvement of the intrinsic apoptotic pathway.

References

- PubMed. (n.d.). Trans-urocanic acid, a natural epidermal constituent, inhibits human natural killer cell activity in vitro.

- PubMed. (2010, October 15). Protodynamic intracellular acidification by cis-urocanic acid promotes apoptosis of melanoma cells in vitro and in vivo.

- Molecular Vision. (2009, September 8). Cis-urocanic acid suppresses UV-B-induced interleukin-6 and -8 secretion and cytotoxicity in human corneal and conjunctival epithelial cells in vitro.